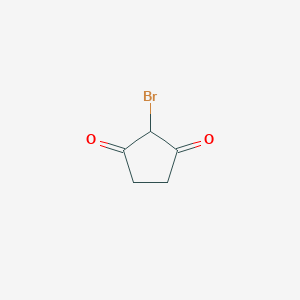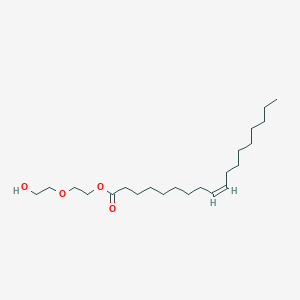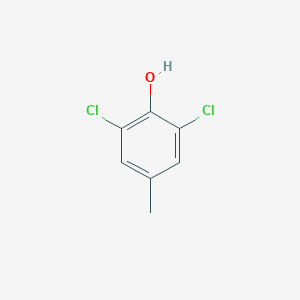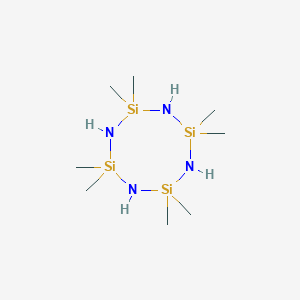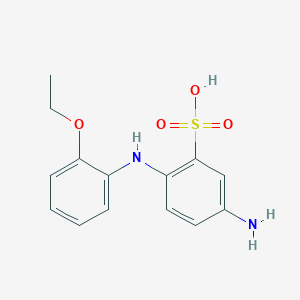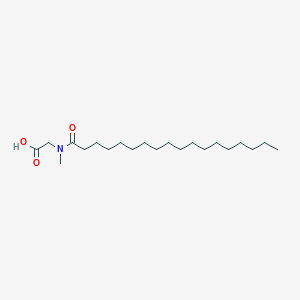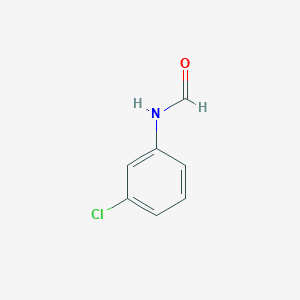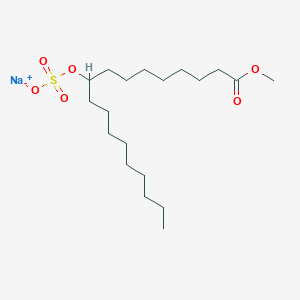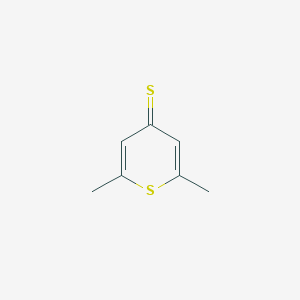
4H-Thiopyran-4-thione, 2,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Thiopyran-4-thione, 2,6-dimethyl- is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiopyran family, which is known for its diverse range of biological activities. The synthesis method of 4H-Thiopyran-4-thione, 2,6-dimethyl- is relatively simple, and it has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 4H-Thiopyran-4-thione, 2,6-dimethyl- is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and oxidative stress, which are associated with a range of diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4H-Thiopyran-4-thione, 2,6-dimethyl- has a range of biochemical and physiological effects. These effects include the reduction of inflammation and oxidative stress, as well as the inhibition of cancer cell growth. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4H-Thiopyran-4-thione, 2,6-dimethyl- is its relative ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple methods. Additionally, this compound has a range of biological activities, making it a promising candidate for further study. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Direcciones Futuras
There are many future directions for the study of 4H-Thiopyran-4-thione, 2,6-dimethyl-. One potential direction is the study of its potential applications in the treatment of cancer. This compound has been shown to have anticancer properties, and further studies are needed to determine its efficacy in the treatment of various types of cancer. Additionally, this compound may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the potential of this compound in these areas.
Conclusion:
In conclusion, 4H-Thiopyran-4-thione, 2,6-dimethyl- is a compound with a range of potential applications in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further study. While there are limitations to the use of this compound, its relative ease of synthesis and diverse range of biological activities make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of 4H-Thiopyran-4-thione, 2,6-dimethyl- involves the reaction of 2,6-dimethyl-4-chlorothiophenol with sodium hydrosulfide in the presence of a base. This reaction yields the desired product in good yield and purity. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
4H-Thiopyran-4-thione, 2,6-dimethyl- has been studied for its potential applications in scientific research. This compound has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These properties make it a promising candidate for further study in the fields of medicine and biology.
Propiedades
Número CAS |
1073-81-0 |
|---|---|
Nombre del producto |
4H-Thiopyran-4-thione, 2,6-dimethyl- |
Fórmula molecular |
C7H8S2 |
Peso molecular |
156.3 g/mol |
Nombre IUPAC |
2,6-dimethylthiopyran-4-thione |
InChI |
InChI=1S/C7H8S2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 |
Clave InChI |
FOLKHVLRCROMNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)C=C(S1)C |
SMILES canónico |
CC1=CC(=S)C=C(S1)C |
Sinónimos |
2,6-Dimethyl-4H-thiopyran-4-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



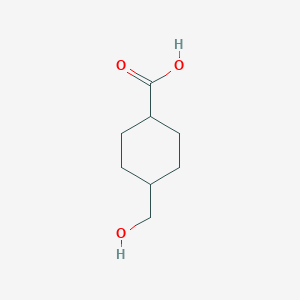
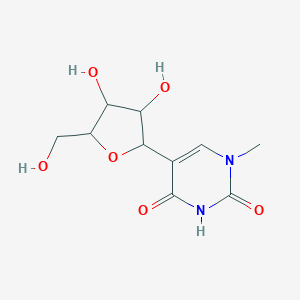
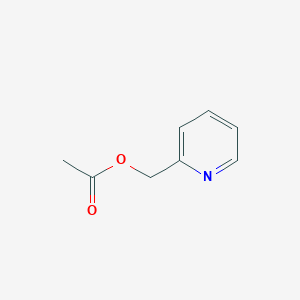
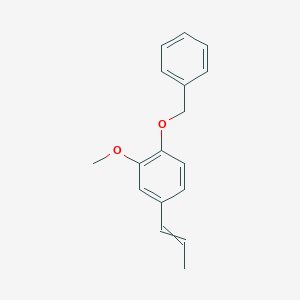
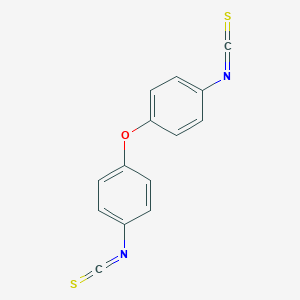
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
